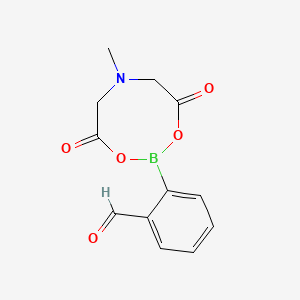

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

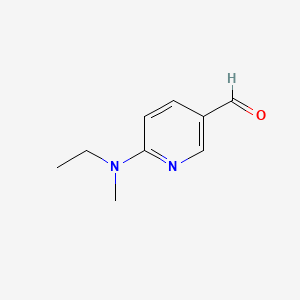

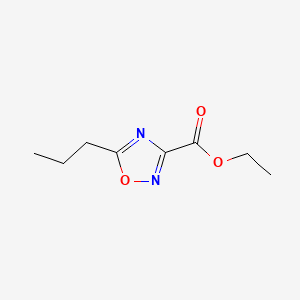

The compound “2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H12BNO5 . It has a molecular weight of 261.04 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-4-2-9(8-15)3-5-10/h2-5,8H,6-7H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. For a detailed structural analysis, X-ray crystallography or similar techniques would be needed . Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 261.04 . More detailed physical and chemical properties (like melting point, boiling point, etc.) are not available in the retrieved data.Scientific Research Applications

Ortho-functionalized Arylboronic Acids Synthesis

Research on related dioxazaborocan compounds, such as 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, has demonstrated their utility in the synthesis of ortho-functionalized arylboronic acids. These acids play a crucial role in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl motifs commonly found in pharmaceuticals and organic materials. The lithiation process of these compounds facilitates the introduction of various functional groups, leading to the synthesis of complex boronic acids and derivatives like 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, which exhibit significant rotational barrier properties around the Caryl bond, indicative of their potential in asymmetric synthesis and molecular engineering (Dąbrowski et al., 2007).

Heterocyclic Compound Synthesis

Another area of application involves the synthesis of heterocyclic compounds, as demonstrated by the creation of tetrahydroisoquinolin-4-ols and 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines. These compounds are synthesized using benzaldehydes and showcase the versatility of related dioxazaborocan derivatives in facilitating complex transformations. Such heterocycles are of interest in medicinal chemistry due to their presence in a variety of biologically active molecules and potential pharmaceuticals (Moshkin & Sosnovskikh, 2013; 2014).

Antiparasitic Compound Development

Further, derivatives of structurally similar compounds have been explored for their antiparasitic activities. For instance, the synthesis and functionalization of 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde and its azomethines have shown potential against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This highlights the potential of related compounds in the development of new treatments for parasitic infections (Azas et al., 2003).

Safety And Hazards

The compound has been classified as having Acute Toxicity (Oral, Dermal, Inhalation) according to the GHS classification . The specific hazard statements are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO5/c1-14-6-11(16)18-13(19-12(17)7-14)10-5-3-2-4-9(10)8-15/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSWQNRMPQJHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746242 |

Source

|

| Record name | 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

CAS RN |

1257651-51-6 |

Source

|

| Record name | 2-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257651-51-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B580787.png)